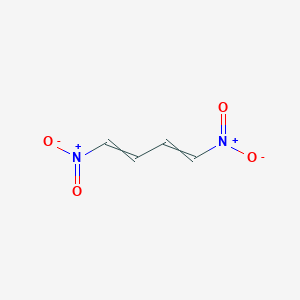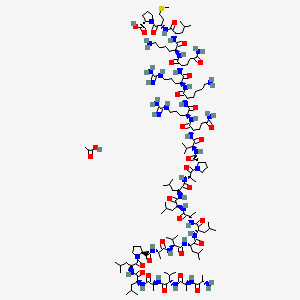
Diethyl 4,4'-oxydibenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 4,4’-oxydibenzoate is an organic compound with the molecular formula C18H18O5. It is a diester derived from 4,4’-oxydibenzoic acid and ethanol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diethyl 4,4’-oxydibenzoate can be synthesized through the esterification of 4,4’-oxydibenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods
In industrial settings, the production of diethyl 4,4’-oxydibenzoate may involve continuous flow processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 4,4’-oxydibenzoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, diethyl 4,4’-oxydibenzoate can be hydrolyzed to yield 4,4’-oxydibenzoic acid and ethanol.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products
Hydrolysis: 4,4’-oxydibenzoic acid and ethanol.
Reduction: Corresponding alcohols.
Substitution: Substituted esters or amides.
Wissenschaftliche Forschungsanwendungen
Diethyl 4,4’-oxydibenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of polymers and other materials.
Wirkmechanismus
The mechanism of action of diethyl 4,4’-oxydibenzoate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release 4,4’-oxydibenzoic acid, which may interact with enzymes or receptors in biological systems. The exact pathways and targets depend on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl 4,4’-oxydibenzoate: Similar structure but with methyl ester groups instead of ethyl.
Diethyl 4,4’-azoxydibenzoate: Contains an azoxy group instead of an ether linkage.
Uniqueness
Diethyl 4,4’-oxydibenzoate is unique due to its specific ester groups and the presence of an ether linkage, which imparts distinct chemical and physical properties compared to its analogs.
Eigenschaften
CAS-Nummer |
3096-86-4 |
|---|---|
Molekularformel |
C18H18O5 |
Molekulargewicht |
314.3 g/mol |
IUPAC-Name |
ethyl 4-(4-ethoxycarbonylphenoxy)benzoate |
InChI |
InChI=1S/C18H18O5/c1-3-21-17(19)13-5-9-15(10-6-13)23-16-11-7-14(8-12-16)18(20)22-4-2/h5-12H,3-4H2,1-2H3 |
InChI-Schlüssel |
RJSQMNBJPSWPTF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Acenaphtho[4,5-d][1,3]thiazole](/img/structure/B14751206.png)






